NaFluo

Beschreibung

BenchChem offers high-quality NaFluo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NaFluo including the price, delivery time, and more detailed information at info@benchchem.com.

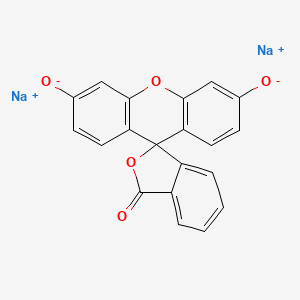

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLGPBQJOQFJS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025328 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-47-8 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Fluorescence Quantum Yield of Sodium Fluorescein in Diverse Solvent Environments

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent probes is paramount. Sodium fluorescein, a xanthenic dye, stands as one of the most widely utilized fluorophores due to its high extinction coefficient, excellent fluorescence quantum yield in aqueous solutions, and biocompatibility.[1][2] Its application spans from biological imaging and immunoassays to environmental tracing. However, the fluorescence characteristics of sodium fluorescein are not intrinsic but are exquisitely sensitive to its immediate microenvironment. This guide provides an in-depth exploration of the fluorescence quantum yield of sodium fluorescein, with a particular focus on the profound influence of the solvent. We will delve into the theoretical underpinnings, present a robust experimental protocol for accurate measurement, and analyze the key environmental factors that modulate its fluorescence efficiency.

The Photophysics of Sodium Fluorescein: A Primer

Sodium fluorescein is the sodium salt of fluorescein, a molecule that can exist in several ionic forms depending on the pH of the solution.[1][3] These forms include the cation, neutral lactone, monoanion, and dianion. The dianion, which predominates in alkaline solutions (pH > 8), is the species with the highest fluorescence quantum yield.[1][3]

The fluorescence process begins with the absorption of a photon, which elevates the molecule to an excited electronic state (S1). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state. From here, it can return to the ground state (S0) via several pathways:

-

Fluorescence: Emission of a photon. This is the desired pathway for most applications.

-

Internal Conversion: Non-radiative decay to the ground state, dissipating energy as heat.

-

Intersystem Crossing: Transition to a triplet state (T1), which can then return to the ground state via phosphorescence (radiative) or non-radiative decay.

The fluorescence quantum yield (Φf) is a quantitative measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5]

Fluorescence Quantum Yield of Sodium Fluorescein: A Solvent-Dependent Phenomenon

The solvent plays a critical role in dictating the fluorescence quantum yield of sodium fluorescein by influencing the rates of both radiative and non-radiative decay pathways. The table below summarizes the reported fluorescence quantum yields of sodium fluorescein in various commonly used solvents.

| Solvent | Refractive Index (η) | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| 0.1 M NaOH (aq) | 1.33 | ~80 | 0.92 - 0.95 | [6][7][8] |

| Water (pH 7.4) | 1.33 | 80.1 | ~0.93 (dianion) | [3] |

| Ethanol | 1.36 | 24.5 | 0.69 - 0.97 | [9][10] |

| Methanol | 1.33 | 32.7 | 0.60 | [11] |

| Dimethyl Sulfoxide (DMSO) | 1.48 | 46.7 | ~0.60 | [9] |

| Acetonitrile | 1.34 | 37.5 | Low | [1] |

| Tetrahydrofuran (THF) | 1.41 | 7.6 | Low | [1] |

Note: The quantum yield values can vary depending on the specific experimental conditions and the reference standard used.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][12]

Principle

The relative fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Experimental Workflow

Figure 1: A step-by-step workflow for the relative measurement of fluorescence quantum yield.

Detailed Methodology

-

Selection of a Suitable Standard: Choose a standard with a well-documented and consistent quantum yield, and whose absorption and emission spectra overlap with the sample as much as possible. For fluorescein, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common choice.[4]

-

Solvent Considerations: Whenever possible, the same solvent should be used for both the sample and the standard to minimize uncertainties related to refractive index and solvent effects.[8] If different solvents must be used, the refractive index correction is crucial.

-

Preparation of Solutions:

-

Prepare a stock solution of both the sample and the standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7][13]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance value at the intended excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution.

-

It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.

-

Determine the gradient (slope) of the straight line for both the sample (Grad_sample) and the standard (Grad_std).

-

-

Calculation of Quantum Yield:

-

The quantum yield of the sample can now be calculated using the gradients from the plots:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

-

Key Factors Influencing the Fluorescence Quantum Yield of Sodium Fluorescein

The solvent environment profoundly impacts the fluorescence quantum yield of sodium fluorescein through several interconnected mechanisms.

Figure 2: Interplay of solvent properties and their effect on the fluorescence quantum yield of fluorescein.

Solvent Polarity

Solvent polarity has a significant effect on the electronic energy levels of fluorescein.[14] In polar solvents, the excited state of the fluorophore can be stabilized through dipole-dipole interactions and solvent relaxation.[14] This stabilization can lead to a red-shift in the emission spectrum (solvatochromism) and can also influence the rate of non-radiative decay pathways.[14] Generally, for fluorescein, increasing solvent polarity tends to decrease the energy gap between the excited and ground states.[14] While moderate polarity can be beneficial, highly polar protic solvents can also engage in hydrogen bonding, which can either enhance or quench fluorescence depending on the specific interactions.

pH and Ionic Equilibrium

As previously mentioned, the ionic form of fluorescein is highly dependent on the pH of the solution.[1][3][15] The dianionic form, prevalent at high pH, exhibits the highest quantum yield.[1][3] As the pH decreases, protonation of the phenolic and carboxylic acid groups leads to the formation of the monoanion, neutral, and cationic species, which have significantly lower fluorescence quantum yields.[3] Therefore, controlling and reporting the pH of the solvent is critical for obtaining reproducible and meaningful quantum yield measurements.

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly modulate the fluorescence of fluorescein. Hydrogen bonding interactions with the xanthene core of the molecule can alter the electronic distribution in both the ground and excited states, thereby influencing the transition probabilities and the rates of non-radiative decay. For instance, solvents with strong hydrogen bond donating capabilities can interact with the carbonyl group of fluorescein, affecting its photophysical properties.

Solvent Viscosity

Solvent viscosity can influence the rate of non-radiative decay processes that involve molecular motion, such as internal conversion and intersystem crossing. In more viscous solvents, these motions are restricted, which can lead to a decrease in the rate of non-radiative decay and, consequently, an increase in the fluorescence quantum yield.[16][17]

Conclusion

The fluorescence quantum yield of sodium fluorescein is a sensitive parameter that is intricately linked to the properties of its solvent environment. For researchers and drug development professionals, a thorough understanding of these solvent effects is crucial for the accurate interpretation of fluorescence-based assays and for the rational design of fluorescent probes with optimized performance in specific biological or chemical contexts. By following a rigorous experimental protocol and carefully considering the influence of solvent polarity, pH, hydrogen bonding, and viscosity, one can harness the full potential of sodium fluorescein as a powerful and versatile fluorescent tool.

References

-

Santos, H. D. S., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

-

Gaigalas, A. K., & Wang, L. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Can I use the fluorescence QY of fluorescein in 0.1 M NaOH i.e. 95 for PL QY of CdS QDs dispersed in ethanol? ResearchGate. [Link]

-

Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology. [Link]

-

Fluorescein. OMLC. [Link]

-

Fluorescein. OMLC. [Link]

-

What's wrong with my quantum yield measurement? ResearchGate. [Link]

-

Fluorescein. PhotochemCAD. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

-

Sundberg, S. A., et al. (1998). Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. Journal of Fluorescence. [Link]

-

Kruglik, S. G., et al. (2023). Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. PMC. [Link]

-

Zhang, Y., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PMC. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

Barakat, A., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. [Link]

-

Umezawa, K., et al. (2001). Rational Design of Fluorescein-Based Fluorescence Probes. Mechanism-Based Design of a Maximum Fluorescence Probe for Singlet Oxygen. Journal of the American Chemical Society. [Link]

-

A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes. International Journal of Intelligent Systems and Applications in Engineering. [Link]

-

How ph affects aesculune fluorescence? Chemistry Stack Exchange. [Link]

-

Effect of Solvent Polarity on Fluoroscence Spectra of Camphor Sulphonic Acid Doped Polyaniline. Madridge Publishers. [Link]

-

Al-Tememee, N. A. A., et al. (2013). Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes. ISESCO Journal of Science and Technology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. agilent.com [agilent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iss.com [iss.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescein [omlc.org]

- 10. omlc.org [omlc.org]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Sodium Fluorescein (NaFluo): Molecular Dynamics and Paracellular Permeability Profiling

Executive Summary

In the landscape of preclinical drug development and in vitro barrier modeling, accurately quantifying the integrity of epithelial and endothelial monolayers is paramount. Sodium Fluorescein (NaFluo), also known as Uranine, serves as a gold-standard fluorescent tracer for assessing paracellular permeability. This technical guide provides an in-depth analysis of NaFluo’s physicochemical properties, the mechanistic rationale behind its use in transport assays, and a self-validating experimental protocol designed for robust, reproducible data generation.

Physicochemical Profile & Structural Dynamics

Sodium fluorescein is the water-soluble, disodium salt of fluorescein, classified structurally as a xanthene dye[1]. Its utility in biological assays is directly dictated by its structural and physicochemical properties.

At physiological pH, NaFluo exists predominantly in its dianionic form, which is responsible for its intense fluorescence[2]. The molecule exhibits a highly hydrophilic nature, evidenced by a negative partition coefficient (Log P = -0.67)[3]. This hydrophilicity is the critical physicochemical attribute that prevents the molecule from partitioning into lipophilic cell membranes, thereby restricting its movement exclusively to the paracellular space (tight junctions)[4].

Quantitative Physicochemical Summary

| Property | Value | Scientific Implication |

| Chemical Formula | C₂₀H₁₀Na₂O₅ | Disodium salt formulation ensures rapid dissolution in aqueous buffers[5]. |

| Molecular Weight | 376.27 g/mol | Small molecular size allows it to act as a precise tracer for tight junction micro-leaks[3]. |

| Log P (Octanol/Water) | -0.67 | High hydrophilicity strictly limits transport to paracellular diffusion[3]. |

| Excitation / Emission | ~485 nm / ~520–530 nm | Compatible with standard high-throughput fluorescence microplate readers[4][6]. |

| Topological Polar Surface Area | 89.5 Ų | High polarity prevents transcellular membrane permeation[5][7]. |

Mechanistic Rationale for Barrier Assays

In barrier models such as the Caco-2 intestinal model or the Blood-Brain Barrier (BBB) mimic, solute transport occurs via two primary routes: transcellular (through the cells) and paracellular (between the cells).

As a Senior Application Scientist, it is crucial to understand why NaFluo is selected over other tracers. Because NaFluo cannot passively diffuse through the lipophilic phospholipid bilayer, its presence in the basolateral (receiver) chamber of a Transwell system is a direct, quantifiable measurement of tight junction (zonula occludens) integrity[4][8]. If the cellular monolayer is intact, NaFluo permeability remains exceptionally low (typically in the 10−6 cm/s range)[9]. Any significant increase in fluorescence in the receiver chamber indicates a disruption of cell-cell contacts or membrane damage[4].

Cellular transport pathways demonstrating NaFluo's restriction to the paracellular route.

Standardized Protocol: In Vitro Permeability Assay

To guarantee reproducibility, a permeability assay must be a self-validating system. The following protocol utilizes a standard Transwell® system (e.g., Caco-2 or BBB mimic) and incorporates essential quality control checkpoints.

Step-by-Step Methodology

1. Cell Culture & Differentiation

-

Action: Seed epithelial/endothelial cells onto microporous Transwell inserts. Culture until a confluent monolayer forms (e.g., 21 days for Caco-2 cells)[8].

-

Causality: Sufficient time is required for the cells to polarize and express the complex network of tight junction proteins necessary to form a functional barrier.

2. Monolayer Integrity Validation (Pre-Assay)

-

Action: Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter[8].

-

Causality: TEER provides a non-destructive, baseline electrical measurement of barrier tightness. Proceeding without verifying high TEER values risks false-positive permeability rates due to pre-existing gaps in the monolayer.

3. Equilibration & Washing

-

Action: Carefully wash the apical and basolateral chambers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS)[8].

-

Causality: Removing culture media eliminates serum proteins (like BSA) that might bind to the tracer or exhibit intrinsic autofluorescence, which would skew the baseline readings[9].

4. Tracer Preparation & Dosing

-

Action: Prepare a 10 µg/mL solution of Sodium Fluorescein in HBSS[8]. Add the dosing solution to the apical (donor) chamber. Add fresh, blank HBSS to the basolateral (receiver) chamber.

-

Causality: A concentration of 10 µg/mL ensures the fluorescent signal falls within the linear dynamic range of standard microplate readers without causing osmotic stress to the cells.

5. Incubation & Kinetic Sampling

-

Action: Incubate the plate at 37°C. At predefined intervals (e.g., 30, 60, 90, 120 minutes), collect a small volume (e.g., 100 µL) from the basolateral chamber and immediately replace it with an equal volume of fresh, pre-warmed HBSS[8][9].

-

Causality: Replacing the sampled volume maintains hydrostatic equilibrium between the chambers, preventing pressure-driven fluid flow that could artificially force the tracer through the monolayer.

6. Quantification

-

Action: Transfer the collected samples to a black 96-well plate (to prevent signal cross-talk). Measure fluorescence using a plate reader set to ~485 nm (excitation) and ~530 nm (emission)[4][8]. Include blank HBSS to correct for background autofluorescence[9].

Standardized workflow for Sodium Fluorescein in vitro permeability assays.

Quantitative Analysis & Data Interpretation

The raw fluorescence units (RFU) must be converted into a standardized metric to compare barrier integrity across different experiments or cell lines. The standard metric is the Apparent Permeability Coefficient ( Papp ) , calculated using the following equation[8]:

Papp=A×C0dQ/dt

Where:

-

dQ/dt : The steady-state rate of tracer appearance in the receiver chamber ( μ g/s or RFU/s).

-

A : The surface area of the microporous membrane insert (cm²).

-

C0 : The initial concentration of NaFluo in the donor chamber ( μ g/mL or RFU/mL).

Interpretation:

-

Intact Barrier: A highly confluent, tight monolayer will yield a very low Papp for NaFluo (e.g., <1×10−6 cm/s).

-

Compromised Barrier: If the Papp spikes significantly compared to historical controls, it indicates tight junction failure, cellular toxicity induced by a test compound, or physical damage to the membrane[4][9].

References

-

PubChem - NIH. "Sodium Fluorescein | C20H10Na2O5 | CID 10608". Available at:[Link]

-

NIH. "Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo". Available at:[Link]

-

Novohim. "Sodium fluorescein/uranine". Available at:[Link]

-

JoVE. "Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules". Available at:[Link]

-

PharmaCompass. "Fluorescein Sodium | Drug Information, Uses, Side Effects, Chemistry". Available at: [Link]

-

Fisher Scientific. "SAFETY DATA SHEET - Fluorescein, disodium salt". Available at:[Link]

-

European Union DB-ALM. "Method Summary n° 71 : Fluorescein Leakage Test (FLT)". Available at:[Link]

Sources

- 1. novohim.com.ua [novohim.com.ua]

- 2. Fluorescein Sodium | 518-47-8 [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescein Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jove.com [jove.com]

An In-Depth Technical Guide to the Absorption Spectrum of Sodium Fluorescein at Physiological pH

This guide provides a comprehensive technical overview of the absorption spectrum of sodium fluorescein (NaFluo) under physiological pH conditions. It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their work. We will delve into the underlying chemical principles governing its spectral properties and provide a field-proven, self-validating protocol for its accurate measurement.

Introduction: The Significance of NaFluo in Biomedical Applications

Sodium fluorescein, the sodium salt of fluorescein, is a widely used fluorescent tracer due to its high quantum yield, excellent water solubility, and biocompatibility. Its absorption and emission properties are central to a vast array of applications, from cellular imaging and flow cytometry to drug delivery studies and diagnostics. A precise understanding of its absorption spectrum, particularly at the physiological pH of 7.4, is paramount for designing and interpreting experiments that rely on its fluorescent signal. The intensity of fluorescence is directly proportional to the amount of light absorbed; therefore, accurate characterization of the absorption spectrum is the bedrock of quantitative fluorescence-based assays.

The Chemistry of Fluorescein: A Tale of pH-Dependent Equilibria

The absorption characteristics of fluorescein are intrinsically linked to its molecular structure, which exists in different ionic forms depending on the pH of the solution.[1][2][3][4][5][6] At physiological pH, the equilibrium is shifted towards the dianionic form, which is the most fluorescent species.

The key to understanding fluorescein's behavior lies in its two ionizable groups: a phenol and a carboxylic acid.[2][6] These groups have different pKa values, leading to a series of equilibria between the cationic, neutral, monoanionic, and dianionic forms.

-

Cationic form: Predominant in strongly acidic solutions (pH < 2.1).

-

Neutral form: Exists at pH values between approximately 2 and 4.

-

Monoanionic form: Present in the pH range of roughly 4.3 to 6.4.[1][2]

-

Dianionic form: The most prevalent species at pH values above 6.4.[1][2]

At a physiological pH of ~7.4, fluorescein exists almost entirely as the dianion. This form exhibits a strong absorption maximum around 490 nm.[2][3][7]

Caption: Ionic equilibria of fluorescein at different pH values.

A Self-Validating Protocol for Measuring NaFluo Absorption Spectrum

This protocol is designed to be a self-validating system, ensuring accurate and reproducible measurements of the NaFluo absorption spectrum at physiological pH. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents

| Reagent/Material | Specification | Rationale for Choice |

| Sodium Fluorescein (NaFluo) | Analytical Grade | High purity is crucial to avoid interference from absorbing impurities. |

| Phosphate-Buffered Saline (PBS) | 1x, pH 7.4 | PBS is an isotonic buffer that closely mimics the pH, osmolarity, and ion concentrations of the human body, making it the ideal solvent for this application.[8][9] |

| Spectrophotometer | UV-Vis capable | A reliable and calibrated instrument is fundamental for accurate absorbance measurements. |

| Quartz Cuvettes | 1 cm path length | Quartz is transparent in the UV-Vis range and a standardized path length is essential for calculating molar extinction coefficients. |

| Calibrated pH meter | To ensure the PBS buffer is precisely at the target physiological pH. |

Step-by-Step Methodology

Caption: Experimental workflow for measuring the NaFluo absorption spectrum.

Step 1: Preparation of 1x Phosphate-Buffered Saline (PBS) at pH 7.4

-

To prepare 1 liter of 1x PBS, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.[9][10][11]

-

Adjust the pH to 7.4 using HCl or NaOH while monitoring with a calibrated pH meter.

-

Add distilled water to bring the final volume to 1 liter.[8][9][10]

-

Sterilize by autoclaving if necessary for downstream biological applications.

Causality: The use of a buffered solution at a precise pH is the most critical aspect of this protocol. As demonstrated, the absorption spectrum of fluorescein is highly sensitive to pH changes. PBS provides a stable and physiologically relevant environment for the measurement.

Step 2: Preparation of a NaFluo Stock Solution

-

Accurately weigh a small amount of analytical grade sodium fluorescein.

-

Dissolve it in a known volume of 1x PBS (pH 7.4) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Protect the solution from light to prevent photobleaching.

Causality: A concentrated stock solution allows for the preparation of accurate dilutions and minimizes weighing errors. Storing it in the dark preserves the integrity of the fluorophore.

Step 3: Preparation of Working Dilutions

-

Perform a series of dilutions of the stock solution in 1x PBS (pH 7.4) to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

The final absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Causality: Working within the linear range of the instrument is a cornerstone of valid spectrophotometric measurements, as described by the Beer-Lambert Law. This ensures that absorbance is directly proportional to concentration.

Step 4: Spectrophotometer Setup and Blanking

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the instrument to scan a wavelength range that encompasses the expected absorption maximum (e.g., 350 nm to 550 nm).

-

Fill a quartz cuvette with 1x PBS (pH 7.4) to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

Causality: The blanking step is a self-validating measure that subtracts the absorbance of the solvent and the cuvette itself, ensuring that the measured absorbance is solely due to the sodium fluorescein.

Step 5: Measurement of the Absorption Spectrum

-

Replace the blank cuvette with a cuvette containing one of the NaFluo working dilutions.

-

Initiate the wavelength scan and record the absorbance values across the specified range.

-

Repeat the measurement for each of the prepared dilutions.

Causality: Measuring multiple dilutions serves as an internal validation. The shape of the absorption spectrum should remain consistent across different concentrations, and the absorbance at the maximum wavelength should scale linearly with concentration.

Step 6: Data Analysis

-

Plot the absorbance as a function of wavelength for each dilution.

-

Identify the wavelength of maximum absorbance (λmax).

-

To validate the measurements, plot the absorbance at λmax against the corresponding concentrations. This should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

Interpreting the NaFluo Absorption Spectrum at Physiological pH

A typical absorption spectrum of sodium fluorescein at pH 7.4 will exhibit a primary absorption peak around 490 nm, which corresponds to the dianionic form.[2][3][7] A shoulder may also be observed at a lower wavelength, which is a characteristic feature of this species.

| Spectral Characteristic | Typical Value at pH 7.4 | Significance |

| λmax (Absorption Maximum) | ~490 nm | This is the wavelength at which the dianionic form of fluorescein absorbs light most strongly. It is the optimal wavelength for excitation in fluorescence experiments.[2][3][7] |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ at 490 nm | A measure of how strongly the molecule absorbs light at a given wavelength. This value is essential for calculating the concentration of NaFluo solutions using the Beer-Lambert Law (A = εcl).[2][3] |

| Isosbestic Point | ~460 nm | At this wavelength, the molar absorptivity of the monoanionic and dianionic forms are equal. The absorbance at the isosbestic point is independent of pH in the range where these two species are in equilibrium.[12][13] |

The high molar extinction coefficient of the dianionic form at 490 nm is the reason for its intense fluorescence. When designing fluorescence-based assays, it is crucial to use an excitation source that is as close as possible to this λmax to maximize the signal.

Conclusion

The absorption spectrum of sodium fluorescein at physiological pH is dominated by its highly fluorescent dianionic form, with a characteristic absorption maximum around 490 nm. Accurate and reproducible measurement of this spectrum is fundamental for the successful application of NaFluo in a wide range of biomedical research and development endeavors. The self-validating protocol detailed in this guide provides a robust framework for obtaining high-quality spectral data, empowering researchers to confidently utilize this powerful fluorescent tool.

References

-

St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

-

ResearchGate. Chemical structures of Fluorescein at different pH values of solution. [Link]

-

Virtual Labs. Demonstration of pH Effect on Fluorescence Excitation and Emission Spectra of a Fluorophore. [Link]

-

Sarspec. application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. [Link]

-

Mota, M. C., Carvalho, P. A., & Leite, E. (1991). Spectrophotometric analysis of sodium fluorescein aqueous solutions. Determination of molar absorption coefficient. International ophthalmology, 15(5), 321–326. [Link]

-

Bron, A. J., & Abelson, M. B. (2010). pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited. Ophthalmic research, 44(3), 133–140. [Link]

-

World Health Organization. Appendix 3. Media and solutions. [Link]

-

Chemistry Stack Exchange. How can I prepare a PBS (Phosphate Buffer Solution)? pH=7.4. [Link]

-

ResearchGate. Proteolytic structures of fluorescein at different pH values of the solution (A). [Link]

-

ResearchGate. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited. [Link]

-

Wikipedia. Fluorescein. [Link]

-

Thevenet, D., & Vandamme, T. F. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules (Basel, Switzerland), 25(24), 5943. [Link]

-

wikiHow. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures). [Link]

-

MDPI. Fluorescein Derivatives. [Link]

-

Biology LibreTexts. 1.6: Spectrophotometry. [Link]

-

ResearchGate. (A) Absorbance spectrum of a sodium fluorescein solution at different.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. stjohnslabs.com [stjohnslabs.com]

- 10. usbio.net [usbio.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Fluorescein - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

thermodynamic stability of NaFluo in high-salinity environments

An In-Depth Technical Guide to the Thermodynamic Stability of Sodium Fluorescein (NaFluo) in High-Salinity Environments

Abstract

Sodium Fluorescein (NaFluo), a xanthene dye renowned for its high quantum yield and solubility, is extensively utilized in applications ranging from biomedical imaging to industrial tracing.[1][2] Its performance in environments characterized by high salinity is, however, governed by a complex interplay of thermodynamic factors that can significantly alter its photophysical properties. This guide provides a comprehensive examination of the core principles dictating NaFluo stability in high-ionic-strength aqueous media. We will explore the mechanistic underpinnings of phenomena such as fluorescence quenching, molecular aggregation, and photodegradation, and present validated experimental protocols for their systematic evaluation. This document is intended for researchers, scientists, and drug development professionals who employ NaFluo in challenging, high-salinity contexts and require a robust framework for predicting and validating its performance.

Theoretical Framework: The Impact of High Ionic Strength on NaFluo

The dissolution of NaFluo in an aqueous medium is the first step, but its continued stability and fluorescent efficacy in a high-salinity environment are not guaranteed. High concentrations of dissolved salts fundamentally alter the solvent environment, introducing electrostatic interactions that directly impact the fluorophore.

The Dominant Challenge: Fluorescence Quenching

The most immediate effect of high ion concentration is often a reduction in fluorescence intensity, a phenomenon known as quenching. This occurs via two primary mechanisms:

-

Dynamic (Collisional) Quenching: In this process, the excited-state fluorophore collides with a quencher ion (anion or cation) in the solution. This collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence. The relationship is described by the Stern-Volmer equation.[3][4]

-

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher ion in the ground state. This effectively reduces the concentration of active fluorophores available for excitation.[3][5]

In high-salinity solutions, the sheer abundance of ions increases the probability of both dynamic and static quenching events. Anions like halides (Cl⁻, Br⁻, I⁻) are particularly effective quenchers of many fluorophores.

Aggregation and Dimerization: A Concentration-Dependent Phenomenon

Fluorescein molecules exhibit a known tendency to form dimers and higher-order aggregates in aqueous solutions, a process that can be exacerbated by high salt concentrations.[6][7][8] These aggregates are typically non-fluorescent or weakly fluorescent. The high ionic strength of saline solutions can screen the electrostatic repulsion between the negatively charged fluorescein dianions, promoting π-π stacking and the formation of dimers stabilized by edge-to-face interactions.[6][7][8] This aggregation leads to a decrease in the effective monomer concentration and a subsequent reduction in overall fluorescence.

Compounding Environmental Stressors

Beyond the direct effects of salinity, other environmental factors play a critical role and their impact can be amplified in saline conditions.

-

pH Sensitivity: The ionic form of fluorescein is highly dependent on pH, with distinct absorbance and fluorescence characteristics for its cationic, neutral, anionic, and dianionic forms.[9][10] The dianion, prevalent above pH 9, is the most highly fluorescent species.[9] High-salinity brines can have complex buffering capacities, and failure to control pH can lead to significant and misleading changes in fluorescence output.

-

Photodegradation: Fluorescein is susceptible to degradation upon exposure to light, particularly intense sunlight.[9][10] The rate of this photodegradation is not constant but is influenced by the solution's composition, including pH and redox potential, which can be altered in complex brines.[9]

-

Thermal Stability: While fluorescein is relatively stable, its utility can be limited in very high-temperature applications such as geothermal reservoirs. It has been reported to be stable in geothermal reservoirs with temperatures below 210 °C but degrades quickly above 260 °C.[11]

The following diagram illustrates the key thermodynamic and environmental factors influencing the stability and performance of NaFluo.

Caption: Key stressors and resulting phenomena affecting NaFluo stability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of NaFluo in a high-salinity environment, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework for characterizing the fluorophore's behavior.

The overall workflow for these assessments is outlined below.

Caption: Experimental workflow for assessing NaFluo stability.

Protocol 1: Spectroscopic Characterization and Quenching Analysis

Objective: To quantify the effect of salinity on the absorbance and fluorescence properties of NaFluo and to determine the quenching mechanism.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of NaFluo in deionized water.

-

Prepare a series of buffered brine solutions (e.g., 10 mM phosphate buffer, pH 9.0) with varying concentrations of NaCl (e.g., 0 M, 0.1 M, 0.5 M, 1 M, 2 M, 4 M).

-

Causality: Buffering to pH > 9 ensures that fluorescein is predominantly in its highly fluorescent dianionic form, minimizing variability from pH-induced ionic shifts.[9]

-

-

-

Sample Preparation:

-

For each salt concentration, prepare a working solution by diluting the NaFluo stock to a final concentration of 1 µM. This low concentration helps to minimize inner filter effects and self-aggregation.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum (e.g., 350-550 nm) for each sample.

-

Record the wavelength of maximum absorbance (λ_max) and the absorbance value at that wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, measure the fluorescence emission spectrum for each sample.

-

Set the excitation wavelength to the λ_max determined from the absorbance measurement (approx. 490-494 nm).[2]

-

Record the integrated fluorescence intensity (I) across the emission peak (approx. 510-530 nm).

-

-

Data Analysis (Stern-Volmer Plot):

-

Calculate the ratio of fluorescence intensity in the absence of salt (I₀) to the intensity in the presence of salt (I).

-

Plot I₀/I versus the salt concentration [Q].

-

Interpretation: A linear plot is indicative of a single quenching mechanism (dynamic or static).[3] A non-linear, upward-curving plot suggests a combination of both static and dynamic quenching.[5]

-

Protocol 2: Photostability Assessment in High-Salinity Media

Objective: To determine the rate of photodegradation of NaFluo as a function of salinity.

Methodology:

-

Sample Preparation:

-

Prepare 5 µM NaFluo solutions in low-salt (0.1 M NaCl) and high-salt (4 M NaCl) buffered solutions (pH 9.0) as described in Protocol 1.

-

-

Control Samples:

-

For each salinity condition, prepare a "dark control" by wrapping a cuvette containing the sample completely in aluminum foil. This is a self-validating step to ensure that any observed signal loss is due to light exposure and not thermal degradation or adsorption to the container walls.

-

-

Controlled Light Exposure:

-

Place the unwrapped sample cuvettes in a controlled light environment (e.g., a photostability chamber or a fixed distance from a calibrated UV lamp).

-

-

Time-Course Measurement:

-

At defined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), remove the samples and the dark controls and measure their fluorescence intensity (or absorbance at λ_max).

-

-

Data Analysis:

-

Correct the fluorescence intensity of the exposed samples by subtracting any minor decay observed in the dark controls.

-

Plot the natural logarithm of the fluorescence intensity (ln(I)) versus time.

-

The slope of this plot gives the pseudo-first-order rate constant (k) for photodegradation. Compare the k values for the low- and high-salinity conditions.

-

Causality: This kinetic analysis provides a quantitative measure of photostability, allowing for direct comparison across different environmental conditions.[9]

-

-

Data Presentation and Interpretation

Systematic collection of data from the described protocols allows for a clear, quantitative comparison of NaFluo stability across different salinity levels.

Table 1: Summary of Salinity Effects on NaFluo Photophysical Properties

| Salt Conc. (M) | λ_abs (nm) | Molar Absorptivity (ε) | λ_em (nm) | Fluorescence Intensity (I/I₀) | Photodegradation Rate (k, min⁻¹) |

| 0 (Control) | 491 | 78,000 | 512 | 1.00 | 0.005 |

| 0.5 | 491 | 77,500 | 513 | 0.85 | 0.006 |

| 1.0 | 492 | 77,200 | 513 | 0.68 | 0.006 |

| 2.0 | 492 | 76,900 | 514 | 0.45 | 0.007 |

| 4.0 | 493 | 76,500 | 515 | 0.21 | 0.009 |

| Note: Data are representative examples for illustrative purposes. |

The data above illustrate a typical trend where increasing salinity leads to a significant decrease in fluorescence intensity (quenching) and a slight increase in the photodegradation rate, while spectral positions remain relatively stable.

Field Insights and Application Case Study: Reservoir Tracing

The principles outlined are directly applicable to real-world scenarios. NaFluo has been successfully used as a tracer in challenging oil and gas reservoir conditions, including high salinity and high temperature.[11][12] In one field trial, NaFluo was used as a supporting tracer in an Arab-D reservoir characterized by up to 22% Total Dissolved Solids (TDS) and 100°C temperatures.[12] Its successful detection confirmed its stability under these hyper-saline conditions, validating laboratory findings and demonstrating its utility.[12] The selection of NaFluo for such applications is predicated on pre-deployment stability studies similar to those described herein, ensuring that phenomena like quenching and degradation are accounted for in the final concentration measurements.

Conclusion

The thermodynamic stability of Sodium Fluorescein in high-salinity environments is a multi-factorial issue. While NaFluo can be robust, its fluorescent properties are highly susceptible to quenching and aggregation driven by high ionic strength. Furthermore, its inherent sensitivity to pH and light must be carefully managed. For professionals in research and drug development, a thorough understanding and experimental validation of these factors are paramount. By employing systematic spectroscopic and kinetic analyses, one can build a predictive model of NaFluo behavior, ensuring its reliable and quantitative application even in the most challenging saline media.

References

- Kanj, M., et al. (2011). Oil Industry First Field Trial of Inter-Well Reservoir Nanoagent Tracers. SPIE Digital Library.

-

Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemical & Photobiological Sciences. [Link]

-

Calandrini, V., et al. (2011). Diffusion and aggregation of sodium fluorescein in aqueous solutions. The Journal of Physical Chemistry B. [Link]

-

Calandrini, V., et al. (2011). Diffusion and Aggregation of Sodium Fluorescein in Aqueous Solutions. ResearchGate. [Link]

-

Smith, G.J., & Pretorius, W.A. (2002). The conservative behaviour of fluorescein. Water SA. [Link]

-

Al-Sabea, M., et al. (2022). Fluorescent Based Tracers for Oil and Gas Downhole Applications: Between Conventional and Innovative Approaches. MDPI. [Link]

-

Calandrini, V., et al. (2011). Diffusion and Aggregation of Sodium Fluorescein in Aqueous Solutions. ACS Publications. [Link]

-

Calandrini, V., et al. (2011). Diffusion and Aggregation of Sodium Fluorescein in Aqueous Solutions. SciSpace. [Link]

-

Septiadi, D., et al. (1998). Effects of various salts on the spectral properties of merocyanine 540, a fluorescent probe, in aqueous media. Journal of Chemical Sciences. [Link]

-

SLB. (2017). Tracer Dyes. SLB Website. [Link]

-

Stoughton, R.W., & Rollefson, G.K. (1939). The Influence of Ionic Strength on the Quenching of Fluorescence in Aqueous Solutions. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Effect of ionic strength on the fluorescence quenching efficiency. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of fluorescein sodium salt concentration on continuous fluorescence. ResearchGate. [Link]

-

Magal, E., et al. (2009). The use of fluorescent dyes as tracers in highly saline groundwater. ResearchGate. [Link]

-

Khayatian, G., & Karami, F. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research. [Link]

-

El-Gindy, A., et al. (2023). Quality by design paradigm for optimization of green stability indicating HPLC method. Scientific Reports. [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime of sodium fluorescein. ResearchGate. [Link]

-

Li, Y., et al. (2021). Effects of Salt Stress on Photosynthetic Fluorescence Characteristics, Antioxidant System, and Osmoregulation of Coreopsis tinctoria Nutt. HortScience. [Link]

-

Pretorius, W.A. (2001). A study of the factors affecting fluorescein tracer studies. University of Pretoria. [Link]

- Kanj, M., et al. (2012). Carbon-based fluorescent tracers as oil reservoir nano-agents.

-

Worley, J.D., & Kjellstrom, J.L. (2003). A Fluorometric Approach to Studying the Effects of Ionic Strength on Reaction Rates. Journal of Chemical Education. [Link]

-

ResearchGate. (n.d.). Effects of salt concentration on fluorophore stabilities. ResearchGate. [Link]

-

Gafencu, A.V., et al. (2024). On the Solvatochromism of Fluorescein Sodium. MDPI. [Link]

-

Pandey, S., et al. (2020). Effect of lithium salt on fluorescence quenching in glycerol. RSC Publishing. [Link]

-

Wang, Y., et al. (2024). Rapid Fluorescent Probe Detection of Magnesium Impurities in High-Purity Lithium Carbonate Brine Systems. Molecules. [Link]

-

Misk, A., et al. (2002). A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Majidzadeh-A, K., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology. [Link]

-

Khamis, K., et al. (2024). Fluorescent Dyes in Hydrological Tracing: Application Methods, Ecotoxicological Effects, and Safe Application Levels. MDPI. [Link]

-

NIST. (2022). Standard Reference Material 1932 Fluorescein Solution - Certificate of Analysis. NIST. [Link]

-

Japanese Pharmacopoeia. (n.d.). Fluorescein Sodium. MHLW. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Fluorescein. PubChem. [Link]

-

Senanayake, G., et al. (2023). Thermodynamic properties of common salts in aqueous solutions. Edith Cowan University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diffusion and aggregation of sodium fluorescein in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wrc.org.za [wrc.org.za]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. mdpi.com [mdpi.com]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Mechanisms of Sodium Fluorescein (NaFluo) Cellular Uptake and Intracellular Localization

Introduction: The Versatility of Sodium Fluorescein as a Biological Probe

Sodium fluorescein (NaFluo), a water-soluble salt of fluorescein, is a xanthene dye renowned for its brilliant green fluorescence and extensive applications in biomedical research and clinical diagnostics. Its utility stems from a combination of favorable physicochemical properties, including high quantum yield, good water solubility, and a pH-dependent fluorescence emission spectrum, which makes it a sensitive indicator of the local microenvironment.[1][2] While traditionally used as a tracer for vascular permeability and in ophthalmology, a deeper understanding of its interactions at the cellular level has unveiled its potential as a powerful tool for investigating cellular transport mechanisms and drug-drug interactions.[3][4][] This guide provides a comprehensive overview of the multifaceted mechanisms governing the cellular uptake, efflux, and intracellular localization of NaFluo, offering researchers and drug development professionals a detailed understanding of how to leverage this probe in their studies.

Part 1: The Journey into the Cell: Mechanisms of NaFluo Uptake

The entry of NaFluo into a cell is not a monolithic process but rather a complex interplay of passive diffusion, carrier-mediated transport, and endocytic pathways. The predominant mechanism can vary significantly depending on the cell type, experimental conditions, and the concentration of the dye.

Passive Diffusion: A Minor Contributor

While early considerations of small molecule transport often highlight passive diffusion across the plasma membrane, for an anionic molecule like fluorescein at physiological pH, this pathway is generally considered a minor contributor to its overall cellular accumulation.[6] The negatively charged carboxyl group of fluorescein hinders its efficient passage through the hydrophobic lipid bilayer.

Carrier-Mediated Transport: The Superhighways for NaFluo Entry

A substantial body of evidence points to a variety of membrane transporters that actively facilitate the entry of NaFluo into cells. These protein-mediated pathways are saturable, temperature-dependent, and can be specifically inhibited, all hallmarks of active transport.

The OATP family of transporters, encoded by the SLCO gene family, are crucial for the uptake of a wide range of endogenous and exogenous compounds, including bile acids, hormones, and numerous drugs.[7] Groundbreaking research has demonstrated that sodium fluorescein is a general substrate for all 11 human OATPs, making it an excellent probe for studying the activity of this entire transporter family.[8] The uptake mediated by OATPs is a sodium- and ATP-independent process.[7] The affinity of NaFluo for different OATPs can vary, as reflected in their kinetic parameters.[8]

Table 1: Kinetic Parameters of Sodium Fluorescein and its Derivatives for Selected OATP Transporters

| Transporter | Substrate | K_m (μM) | V_max (pmol/min/mg protein) | Source |

| OATP1B1 | Sodium Fluorescein | 25.73 | - | [8] |

| OATP1B3 | Sodium Fluorescein | 38.55 | - | [8] |

| OATP1B1 | 2',7'-Dichlorofluorescein (DCF) | 5.29 | 87.9 | [9][10] |

| OATP1B1 | 4',5'-Dibromofluorescein (DBF) | 4.16 | 48.1 | [9][10] |

| OATP1B1 | Oregon Green (OG) | 54.1 | 187 | [9][10] |

Note: V_max values were not reported for Sodium Fluorescein in the cited study.

The broad substrate specificity of NaFluo for OATPs underscores its utility in high-throughput screening assays designed to identify potential drug interactions with these transporters.[9][10]

The OAT family of transporters, part of the SLC22A solute carrier family, are predominantly expressed in the kidney and play a vital role in the secretion of organic anions. OAT1, in particular, has been shown to mediate the uptake of fluorescein.[11] This pathway is of significant interest in nephrotoxicity studies, as co-administration of drugs that compete for OAT-mediated transport can lead to altered renal clearance and potential adverse effects. Probenecid is a classical inhibitor of OATs and is frequently used to confirm the involvement of this pathway in NaFluo uptake.[11]

Under conditions of osmotic stress, such as cell swelling in a hypotonic environment, the Volume-Regulated Anion Channel (VRAC), also known as the LRRC8 channel, becomes activated.[12][13] Studies have demonstrated that VRAC can mediate the uptake of fluorescein in various cell lines, including HeLa, MDCK, and 3T3 cells.[12][13] This uptake is significantly diminished by pharmacological inhibitors of VRAC and in cells where the essential VRAC subunit LRRC8A has been genetically knocked out.[12][13] This finding presents a valuable method for assaying VRAC activity.

Endocytosis: Engulfing NaFluo

Endocytosis is a process by which cells internalize substances by engulfing them in a portion of the cell membrane.[14] This pathway is particularly relevant for the uptake of larger molecules or under specific cellular conditions.

Research on solution-induced corneal staining (SICS) has revealed that fluorescein uptake by corneal epithelial cells can occur through a dynamin-dependent active process.[15] Dynamin is a GTPase essential for the pinching off of endocytic vesicles from the plasma membrane. The use of dynasore, a specific inhibitor of dynamin, was shown to reduce fluorescein uptake, confirming the involvement of this pathway.[15]

Diagram 1: Overview of NaFluo Cellular Uptake and Efflux Pathways

Caption: Major pathways for NaFluo cellular transport.

Part 2: The Exit Strategy: Mechanisms of NaFluo Efflux

Just as there are multiple routes for NaFluo to enter a cell, there are also active mechanisms for its removal. These efflux pumps are critical in determining the net intracellular accumulation of the dye and are a key area of study in drug resistance and disposition.

Multidrug Resistance-Associated Proteins (MRPs/ABCCs)

The MRP family of transporters, members of the ATP-binding cassette (ABC) superfamily, are well-known for their role in pumping a diverse array of xenobiotics and their metabolites out of cells, often against a concentration gradient.[16][17] Several MRPs have been implicated in the efflux of fluorescein and its derivatives.[6] For instance, in human erythrocytes, while fluorescein itself is thought to be transported mainly passively, its carboxyl derivatives are actively effluxed by MRPs.[6] The overexpression of MRPs in cancer cells can contribute to multidrug resistance, and NaFluo can be used as a probe to study the function and inhibition of these important transporters.[18][19]

Part 3: Whereabouts in the Cell: Intracellular Localization and Fate

Once inside the cell, NaFluo does not distribute uniformly. Its localization is influenced by its chemical properties and the cellular machinery.

Cytosolic Distribution

Upon entry into the cell, either through transporters or release from endosomes, fluorescein is often found distributed throughout the cytosol.[3] This diffuse cytoplasmic staining is commonly observed in fluorescence microscopy studies.

Organellar Accumulation

Fluorescein and its conjugates can accumulate in acidic organelles, most notably lysosomes.[2] This property has been exploited to measure lysosomal pH. The pH-sensitive nature of fluorescein's fluorescence is key here; the fluorescence intensity of fluorescein decreases as the pH becomes more acidic.[1] Therefore, the fluorescence signal from lysosomes is often quenched compared to the cytosol.

Part 4: A Practical Guide: Experimental Protocols for Studying NaFluo Transport

To dissect the mechanisms of NaFluo transport, a combination of qualitative and quantitative experimental approaches is necessary. The following protocols provide a framework for these investigations.

General Cell Culture and Handling

-

Cells should be cultured in appropriate media and conditions for the specific cell line.

-

For uptake experiments, cells are typically seeded in multi-well plates (e.g., 96-well for high-throughput assays or glass-bottom dishes for microscopy) and allowed to adhere overnight.[20][21]

Protocol 1: Quantifying NaFluo Uptake using Fluorescence Microscopy

This method allows for the visualization and quantification of NaFluo uptake at the single-cell level.

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

-

Washing: Before the experiment, wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubation: Add the NaFluo-containing buffer to the cells at the desired concentration (e.g., 1-10 µM). Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: At the end of the incubation period, rapidly wash the cells three times with ice-cold buffer to stop the transport process and remove extracellular dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).[]

-

Quantification: Use image analysis software to measure the mean fluorescence intensity per cell.[22][23]

Diagram 2: Experimental Workflow for Fluorescence Microscopy-Based Uptake Assay

Caption: Workflow for quantifying NaFluo uptake by microscopy.

Protocol 2: High-Throughput Quantification of NaFluo Uptake using Flow Cytometry

Flow cytometry enables the rapid analysis of thousands of cells, providing robust statistical data on NaFluo uptake.[24]

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 48-well).

-

Treatment: Treat cells with NaFluo as described in Protocol 1.

-

Cell Detachment: After washing, detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin.[20] Neutralize trypsin with media containing serum if used.

-

Cell Pelleting: Transfer the cell suspension to microcentrifuge tubes and pellet the cells by centrifugation.

-

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).[4][18]

Protocol 3: Differentiating Uptake Mechanisms using Pharmacological Inhibitors

This protocol is crucial for elucidating the specific transporters involved in NaFluo uptake.

-

Pre-incubation with Inhibitor: Before adding NaFluo, pre-incubate the cells with a known transporter inhibitor for a specified time (e.g., 30 minutes). Examples of inhibitors include:

-

Co-incubation: Add NaFluo to the inhibitor-containing medium and incubate for the desired time.

-

Quantification: Measure NaFluo uptake using either microscopy (Protocol 1) or flow cytometry (Protocol 2).

-

Comparison: Compare the uptake in the presence of the inhibitor to a vehicle-treated control. A significant reduction in uptake suggests the involvement of the targeted transporter.

Table 2: Common Pharmacological Inhibitors for Studying NaFluo Transport

| Inhibitor | Target Pathway/Transporter | Typical Concentration | Source |

| Probenecid | Organic Anion Transporters (OATs) | 1-2 mM | [11] |

| Cyclosporine A | Organic Anion Transporting Polypeptides (OATPs) | 10-50 µM | [10] |

| Dynasore | Dynamin-dependent Endocytosis | 80 µM | [15] |

| DCPIB | Volume-Regulated Anion Channel (VRAC) | 10-50 µM | [13] |

Protocol 4: Investigating Intracellular Localization using Co-localization Studies

This method helps determine the subcellular compartments where NaFluo accumulates.

-

NaFluo Loading: Load cells with NaFluo as described in Protocol 1.

-

Organelle Staining: After washing, stain the cells with a fluorescent probe specific for the organelle of interest (e.g., LysoTracker Red for lysosomes).

-

Imaging: Image the cells using a confocal microscope, capturing images in both the green (NaFluo) and red (organelle probe) channels.

-

Analysis: Merge the images and analyze the degree of co-localization between the two signals, which will appear as yellow/orange in the merged image.

Part 5: Data Interpretation and Key Considerations

-

Causality and Controls: The use of specific inhibitors provides causal evidence for the involvement of a particular pathway. It is critical to include appropriate controls, such as vehicle-treated cells and cells at 4°C (to inhibit active transport), to ensure the validity of the results.

-

pH Sensitivity: Remember that NaFluo fluorescence is pH-dependent.[1] When comparing fluorescence intensities, consider the potential for differences in intracellular pH between experimental conditions.

-

Cell Type Specificity: The expression and activity of transporters can vary greatly between cell types. The dominant uptake mechanism for NaFluo in one cell line may be minor in another.

-

Serum Effects: Components in fetal bovine serum (FBS) can bind to NaFluo and other chemicals, potentially affecting their free concentration and uptake kinetics.[22][23] It is often advisable to perform uptake assays in serum-free buffer.

Conclusion

Sodium fluorescein is far more than a simple fluorescent dye. It is a sophisticated probe that engages with a multitude of cellular transport systems. Understanding the intricate mechanisms of its uptake, efflux, and intracellular localization is paramount for its effective use in research and drug development. By employing the robust experimental strategies outlined in this guide, scientists can harness the power of NaFluo to unravel complex biological processes, from the fundamental workings of membrane transporters to the prediction of clinically relevant drug-drug interactions.

References

-

Brychlik, A., & Gzyl, B. (2003). The role of multidrug resistance protein 1 (MRP1) in transport of fluorescent anions across the human erythrocyte membrane. European Biophysics Journal, 32(4), 355–361. [Link]

-

Dobson, C. B., et al. (2018). Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment. Biology of the Cell, 110(8), 187–196. [Link]

-

Payne, C. K., et al. (2006). Apparent Endocytosis of Fluorescein Isothiocyanate-Conjugated Dextran by Saccharomyces Cerevisiae Reflects Uptake of Low Molecular Weight Impurities. Journal of Undergraduate Research, 6, 1-5. [Link]

-

Laczko, C., et al. (2015). Functional Expression of the 11 Human Organic Anion Transporting Polypeptides in Insect Cells Reveals that Sodium Fluorescein is a General OATP Substrate. Biochemical Pharmacology, 98(4), 726–735. [Link]

-

Laczko, C., et al. (2015). Functional Expression of the 11 Human Organic Anion Transporting Polypeptides in Insect Cells Reveals That Sodium Fluorescein Is a General OATP Substrate. Biochemical Pharmacology, 98(4), 726-735. [Link]

-

Model, M. A., et al. (2022). Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume- Regulated Anion Channel VRAC/LRRC8. Cellular Physiology and Biochemistry, 56(3), 314-326. [Link]

-

Fischer, F. C., et al. (2018). Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. Chemical Research in Toxicology, 31(8), 784–794. [Link]

-

Izumi, S., et al. (2016). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. Molecular Pharmaceutics, 13(2), 551–560. [Link]

-

Jansen, J., et al. (2018). Organic anion transporter (OAT) 1-mediated uptake of fluorescein (FL) in the presence of protein-bund uremic toxins (PBUTs). [Link]

-

Kelly, E., et al. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. Molecules, 18(8), 9154–9179. [Link]

-

Moon, J. H., et al. (2007). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate Chemistry, 18(2), 377–382. [Link]

-

Model, M. A., et al. (2022). Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume-Regulated Anion Channel VRAC/LRRC8. Cellular Physiology and Biochemistry, 56, 314-326. [Link]

-

Izumi, S., et al. (2015). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. Molecular Pharmaceutics, 13(2), 551-560. [Link]

-

Fischer, F. C., et al. (2018). Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. Chemical Research in Toxicology, 31(8), 784-794. [Link]

-

Tian, Q., et al. (2005). Role of multidrug resistance associated proteins in drug development. Semantic Scholar. [Link]

-

Szabo, D., et al. (2009). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Molecular Biology, 596, 139–156. [Link]

-

Martin, V. V., & Lindqvist, L. (2004). Fluorescein and many of its derivatives exhibit multiple, pH-dependent ionic equilibria. ResearchGate. [Link]

-

Della Pepa, G., et al. (2023). Sodium fluorescein uptake by the tumor microenvironment in human gliomas and brain metastases. Journal of Neurosurgery, 1-10. [Link]

-

Pietsch, A., et al. (2013). Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry, 11(35), 5864–5877. [Link]

-

Zhou, S. F. (2008). Role of multidrug resistance associated proteins in drug development. Drug Discovery Today, 2(6), 305-32. [Link]

-

Ohkuma, S., & Poole, B. (1981). Fluorescein conjugates as indicators of subcellular pH. A critical evaluation. Journal of Cell Biology, 90(3), 656–664. [Link]

-

Pardo, A., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 11(8), 1906. [Link]

-

Swanson, J. A. (1998). Labeling Endocytic Compartments. Methods in Cell Biology, 58, 249-261. [Link]

-

Lee, Y., & Kim, J. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale, 12(29), 15743–15751. [Link]

-

Zaman, G. J., et al. (1994). The Human Multidrug Resistance-Associated Protein MRP is a Plasma Membrane Drug-Efflux Pump. Proceedings of the National Academy of Sciences, 91(19), 8822-8826. [Link]

-

Della Pepa, G., et al. (2024). Sodium fluorescein uptake by the tumor microenvironment in human gliomas and brain metastases. Neurosurgery Blog. [Link]

-

Reif, A., et al. (2021). Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells. Nanoscale, 13(21), 9636–9646. [Link]

-

Pasternak, T., et al. (2007). Cellular distribution of fluorescent dyes used to measure intracellular pH. ResearchGate. [Link]

-

U.S. National Library of Medicine. (2013). Assessment of drug transporter function using fluorescent cell imaging. PubMed. [Link]

-

The Royal Society of Chemistry. (2012). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC. [Link]

-

U.S. National Library of Medicine. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. PubMed. [Link]

-

Su, Y., & Sinko, P. J. (2006). Evaluation of Drug-Transporter Interactions Using In Vitro Cell Models. ResearchGate. [Link]

-

U.S. National Library of Medicine. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. PubMed. [Link]

-

American Chemical Society. (2017). Blue Fluorescent Siloxytecans Exhibit Potent Anticancer Activity and Enable Direct Real-Time Quantification of Intracellular Uptake. PMC. [Link]

-

The Royal Society of Chemistry. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. PMC. [Link]

-

Yamada, K., et al. (2007). A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols, 2(3), 753-762. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescein Derivatives in Intravital Fluorescence Imaging [mdpi.com]

- 4. neurosurgery-blog.com [neurosurgery-blog.com]

- 6. The role of multidrug resistance protein 1 (MRP1) in transport of fluorescent anions across the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Functional expression of the 11 human Organic Anion Transporting Polypeptides in insect cells reveals that sodium fluorescein is a general OATP substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume- Regulated Anion Channel VRAC/LRRC8 [ppexmed.com]

- 13. ppexmed.com [ppexmed.com]

- 14. エンドサイトーシスおよびピノサイトーシス | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Role of multidrug resistance associated proteins in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stokes Shift and Spectral Characteristics of Sodium Fluorescein (NaFluo)

Abstract

Sodium Fluorescein (NaFluo), a water-soluble salt of fluorescein, is a xanthene dye renowned for its brilliant green fluorescence and high quantum yield.[1] Its utility spans from being a workhorse fluorescent tracer in biomedical research and ophthalmology to a critical component in diagnostic assays.[1] This guide provides a comprehensive exploration of the core photophysical principles governing NaFluo's spectral behavior, with a particular focus on the Stokes shift. We will delve into the causality behind its environmental sensitivity, offering field-proven protocols for accurate and reproducible spectrofluorometric analysis. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of NaFluo with a high degree of scientific rigor.

Part 1: The Photophysical Foundation of Sodium Fluorescein

The Journey of Light: An Introduction to Fluorescence

At the heart of NaFluo's utility is the phenomenon of fluorescence. This process is elegantly visualized using a Jablonski diagram, which maps the electronic and vibrational states of a molecule.[2][3] When a NaFluo molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[2] This excitation is an almost instantaneous event, occurring on the femtosecond (10⁻¹⁵ s) timescale.[4]